2-[[1-[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[[1-[2-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide
Description
The compound “2-[[1-[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[[1-[2-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide” is a highly complex, nitrogen-rich molecule featuring multiple functional groups, including acetamido, hydroxyphenyl, indole, and carbamimidoyl moieties.
Properties
IUPAC Name |
2-[[1-[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[[1-[2-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXWMWSUUYXMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80N16O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1225.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , a complex peptide derivative, exhibits significant biological activity that has been investigated in various studies. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising multiple amino acid residues, including acetamido and hydroxyl groups, which contribute to its biological activity. Its molecular formula is noted as with a molecular weight of approximately 641.81 g/mol .
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers .
- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with protein targets that regulate cellular proliferation and apoptosis, thereby exhibiting anti-cancer properties .
- Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentration levels for therapeutic use .
- Mechanistic Insights : It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anti-cancer effects .
Case Studies
A notable case study involved the administration of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 641.81 g/mol |
| IC50 (Breast Cancer Cells) | 45 nM |
| IC50 (Colon Cancer Cells) | 32 nM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s peptide-like backbone and nitrogenous functional groups align it with:
- Marine-derived peptides and alkaloids: Dictyoceratida sponges produce nitrogenous compounds (60% of reported metabolites), including cytotoxic peptides and alkaloids with indole systems similar to the target compound’s 1H-indol-3-yl group. These exhibit 68% cytotoxic activity in preclinical models .
- Plant-derived phenylpropanoids and alkaloids: Cinnamomum species yield phenylpropanoids (e.g., cinnamaldehyde derivatives) and indole alkaloids with anti-inflammatory and antioxidant activities. However, these lack the extended peptide chains seen in the target compound .
Functional Group Analysis
Pharmacological Advantages and Limitations
- Advantages :
- Limitations :
- High molecular weight (~1,200–1,400 Da) may limit oral bioavailability.
- Complex synthesis due to multiple stereocenters and functional groups.
Research Findings and Implications
- Antimicrobial Potential: Carbamimidoyl and indole groups align with antibacterial peptides from marine sponges (25% of reported compounds) .
- Drug Development Challenges : Sustainable sourcing of indole precursors (e.g., from Cinnamomum or marine symbionts) is critical for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
